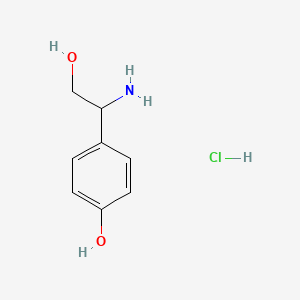

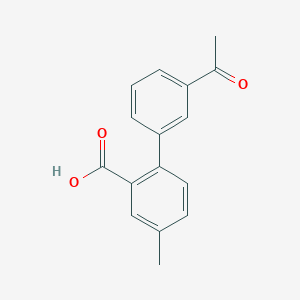

![molecular formula C14H9Cl2NO4 B6331113 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid CAS No. 1184581-58-5](/img/structure/B6331113.png)

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid

説明

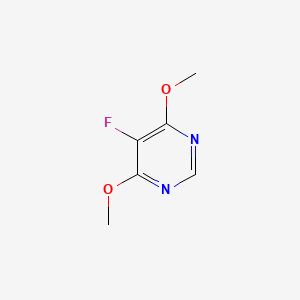

“4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid” is a chemical compound with the molecular formula C14H9Cl2NO4 . It has a molecular weight of 326.132 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a 3,5-dichlorobenzoyl amino group attached to the 4-position and a hydroxy group at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, it’s worth noting that similar compounds have been synthesized through reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds .作用機序

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid is known to act as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the amount of acetylcholine in the synapse and can thus modulate the activity of cholinergic neurons.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of AChE, increase the activity of the enzyme monoamine oxidase (MAO) and inhibit the enzyme cyclooxygenase-2 (COX-2). In vivo studies have demonstrated that this compound can modulate the activity of AChE, increase the levels of dopamine and serotonin in the brain, and modulate the activity of the enzyme MAO.

実験室実験の利点と制限

The main advantage of using 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid in laboratory experiments is its relative low cost and easy availability. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is that it is a relatively weak inhibitor of AChE and its effects on MAO and COX-2 are not well-understood.

将来の方向性

The potential future directions for research on 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid include further studies to better understand its effects on AChE, MAO and COX-2. In addition, further research is needed to better understand the biochemical and physiological effects of this compound and its potential applications in the development of pharmaceuticals and agrochemicals. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound.

合成法

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid can be synthesized by reacting 3,5-dichlorobenzoic acid with an amine in an acidic medium. The reaction is usually carried out at a temperature of between 0-10°C and the resulting product is a white crystalline powder. The synthesis of this compound can also be achieved by reacting 3,5-dichlorobenzoic acid with hydrazine hydrate in an acidic medium. This reaction is usually carried out at room temperature and the resulting product is a white crystalline powder.

科学的研究の応用

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid has been widely studied for its various applications in scientific research. It is used in the synthesis of various compounds such as quinolines, indoles, and amines. It is also used as a reagent in the synthesis of heterocyclic compounds and as a starting material in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound is used as an intermediate in the synthesis of fluorescent dyes, photoluminescent materials, and as a catalyst in organic reactions.

特性

IUPAC Name |

4-[(3,5-dichlorobenzoyl)amino]-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO4/c15-9-3-8(4-10(16)6-9)13(19)17-11-2-1-7(14(20)21)5-12(11)18/h1-6,18H,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGISOLFSSBPMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021023 | |

| Record name | Benzoic acid, 4-[(3,5-dichlorobenzoyl)amino]-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184581-58-5 | |

| Record name | Benzoic acid, 4-[(3,5-dichlorobenzoyl)amino]-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.268.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJE7BH7GMY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

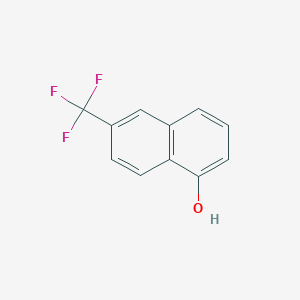

![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)

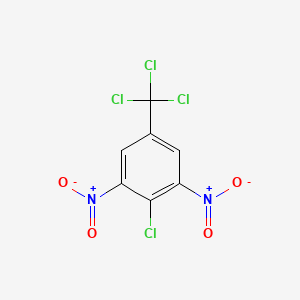

![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)

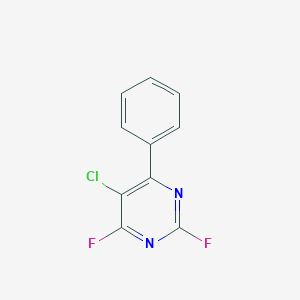

![(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6331097.png)

![2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6331098.png)